1,3-Dichloro-5,5-dimethylhydantoin

概要

説明

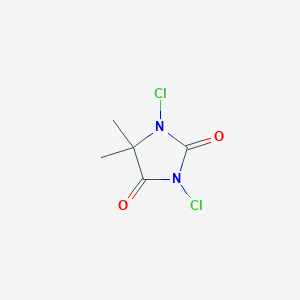

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is a halogenated hydantoin derivative widely employed as a versatile reagent in organic synthesis and industrial applications. Structurally, it features two chlorine atoms at the 1- and 3-positions and two methyl groups at the 5-positions of the hydantoin ring. This configuration confers stability and controlled halogen release, making it effective in chlorination, oxidation, and asymmetric catalysis .

DCDMH is water-insoluble (0.21% solubility at 25°C) but dissolves freely in chlorinated solvents like dichloromethane . Its applications span:

- Oxidation: Conversion of urazoles to triazolinediones .

- Chlorination: Synthesis of α-chloroacetophenones and arenesulfonyl chlorides .

- Asymmetric catalysis: Chlorolactonization of 4-arylpent-4-enoic acids with high enantioselectivity .

- Deoximation: Efficient cleavage of oximes to carbonyl compounds under microwave conditions .

- Water treatment: Halogen donor for controlled chlorine release .

Safety-wise, DCDMH is classified as an acute oral toxicity Category 4 substance (LD₅₀ unspecified) and poses risks of skin/eye irritation and aquatic toxicity .

準備方法

Direct Chlorination of 5,5-Dimethylhydantoin

The most common industrial method for DCDMH synthesis involves the direct chlorination of 5,5-dimethylhydantoin (DMH) under controlled conditions. This process leverages chlorine gas as the halogenating agent, with pH and temperature carefully regulated to optimize yield and purity .

Reaction Mechanism and Conditions

Chlorination occurs via electrophilic substitution at the nitrogen atoms of DMH. The reaction proceeds in aqueous or mixed solvent systems, with sodium hydroxide (NaOH) used to maintain a pH range of 6.0–8.0, ideally 6.5–7.5 . Key parameters include:

The reaction generates DCDMH as a precipitate, which is isolated via filtration, washed with cold water, and dried under vacuum . Industrial batches report yields exceeding 85% with purity levels ≥98% .

Controlled pH Halogenation for Reduced Dusting

A patented method emphasizes pH control to produce low-dust DCDMH, critical for industrial safety . By maintaining pH within 6.5–7.5 using 20% NaOH, the process minimizes the formation of fine particulates. Post-synthesis, the product is shaped into granules or briquettes without binders, enhancing handling stability .

Dust Reduction Comparative Analysis

Dustiness tests compare traditional vs. pH-controlled DCDMH:

| Method | Dust Generation | Particle Size Distribution |

|---|---|---|

| Conventional synthesis | High (full filter coverage) | Broad, irregular particles |

| pH-controlled synthesis | Low (minimal residue) | Uniform, spherical granules |

This method also enables blending with other chlorine donors (e.g., sodium dichloroisocyanurate) for tailored disinfection profiles .

Solvent-Free and Catalytic Approaches

Recent studies explore solvent-free systems to improve sustainability. For example, DCDMH synthesis in molten DMH reduces wastewater generation and accelerates reaction kinetics . Zinc chloride (ZnCl₂) has been identified as a catalyst, lowering activation energy by facilitating chlorine electrophilicity .

Catalytic Efficiency Data

Comparative trials with ZnCl₂ show:

| Catalyst Loading (wt%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 6.0 | 72 |

| 5 | 3.5 | 89 |

| 10 | 2.0 | 91 |

ZnCl₂ enhances chloride ion solubility, promoting in situ generation of trichloride anions (Cl₃⁻), the active halogenating species .

Alternative Halogenation Strategies

While chlorine gas dominates industrial processes, niche methods employ N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) for small-scale synthesis . These reagents offer milder conditions but are cost-prohibitive for bulk production.

Reagent Comparison Table

| Reagent | Cost (USD/kg) | Reaction Scale | Yield (%) |

|---|---|---|---|

| Cl₂ gas | 1.2 | Industrial | 85–92 |

| NCS | 45.0 | Laboratory | 78–84 |

| TCCA | 12.5 | Pilot plant | 80–88 |

Quality Control and Characterization

Post-synthesis analysis ensures compliance with industrial standards:

化学反応の分析

1,3-Dichloro-5,5-dimethylhydantoin undergoes various chemical reactions, including:

Chlorination: It is used in the chlorination of cytosine base and the synthesis of α-chloroacetophenones.

Substitution: The compound can undergo substitution reactions, such as the selective halogenation for the synthesis of halo ketones.

Common reagents and conditions used in these reactions include silica gel as a catalyst, methanol as a solvent, and heating under reflux . Major products formed from these reactions include triazolinediones, α-chloroacetophenones, and halo ketones .

科学的研究の応用

Scientific Research Applications

- Chlorination Reactions : DCDMH is utilized as a chlorinating agent in various organic synthesis reactions. It has been employed in the chlorination of nitrogen-containing aromatic compounds, yielding products with high efficiency and selectivity .

- Synthesis of α-Chloroacetophenones : The compound serves as a key reagent for synthesizing α-chloroacetophenones, which are important intermediates in pharmaceutical chemistry .

- Oxidizing Agent : DCDMH acts as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones. This reaction is significant for the development of new materials and pharmaceuticals .

- Microwave-Assisted Reactions : It is used in microwave-assisted synthesis processes, such as the aromatization of trisubstituted pyrazolines, enhancing reaction rates and yields .

- Environmental Applications : DCDMH is applied in water treatment processes due to its disinfectant properties. It is effective in chlorinating water to eliminate pathogens, making it valuable in ensuring safe drinking water .

- Industrial Uses : The compound finds use in manufacturing processes, including the production of vinyl chloride polymers and as an industrial deodorant and disinfectant .

Health and Safety Considerations

DCDMH can irritate skin and eyes upon contact and may cause respiratory issues if inhaled. Proper handling procedures are essential to mitigate health risks associated with exposure .

Case Study 1: Chlorination of Cytosine Base

A study demonstrated the use of DCDMH in the chlorination of cytosine base, showcasing its effectiveness in modifying nucleobases for biochemical applications. The reaction yielded chlorinated derivatives that are useful for further chemical transformations .

Case Study 2: Synthesis of Halo Ketones

Research highlighted DCDMH's role in selective halogenation reactions leading to the synthesis of halo ketones. The study reported high yields and purity levels, underscoring DCDMH's utility as a reliable reagent in synthetic organic chemistry .

Case Study 3: Water Treatment Efficacy

In an environmental assessment, DCDMH was evaluated for its effectiveness as a disinfectant in water treatment facilities. Results indicated significant reductions in microbial load, demonstrating its potential for improving public health outcomes through enhanced water quality management .

Summary Table of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Chemistry | Chlorination reactions | High efficiency and selectivity |

| Pharmaceutical Chemistry | Synthesis of α-chloroacetophenones | Important intermediates |

| Environmental Science | Water treatment | Effective disinfection |

| Industrial Chemistry | Production of vinyl chloride | Essential for polymer manufacturing |

| Research | Oxidation of urazoles | Development of new materials |

作用機序

1,3-Dichloro-5,5-dimethylhydantoin exerts its effects primarily through its ability to release chlorine. The compound acts as a source of chlorine, which is a powerful oxidizing agent. When dissolved in water, it releases hypochlorous acid, which is responsible for its disinfectant and bleaching properties . The molecular targets and pathways involved include the oxidation of organic compounds and the chlorination of nucleic acids .

類似化合物との比較

Structural and Functional Analogues

The 1,3-dihalo-5,5-dimethylhydantoin family includes:

- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : Bromine analogue.

- 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) : Iodine analogue.

- N-Halosuccinimides (e.g., NCS, NBS, NIS): Non-hydantoin halogen donors.

Reactivity and Efficiency

Key Findings :

- DBDMH outperforms DCDMH in bromination reactions due to bromine’s higher electrophilicity. For example, DBDMH achieves 77% yield in synthesizing benzimidazoles under solvent-free conditions, whereas DCDMH requires specific catalysts for analogous chlorinations .

- DIDMH (iodine-based) is rarely used industrially due to iodine’s cost and instability, though it exhibits the highest reactivity .

- N-Halosuccinimides (e.g., NCS) are less stable than hydantoins, releasing halogens less controllably .

Key Findings :

- DCDMH excels in asymmetric synthesis (e.g., 92% yield in diazene formation ), whereas DBDMH is preferred for bromination and oxidations requiring stronger electrophiles .

- Both DCDMH and DBDMH serve as halogen donors in water treatment, but bromine’s shorter half-life reduces environmental persistence compared to chlorine .

Key Findings :

生物活性

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is a chlorinated hydantoin compound primarily utilized as a biocide and disinfectant in various industrial applications. Its biological activity is of significant interest due to its antimicrobial properties, potential health effects, and environmental implications.

- Chemical Formula : CHClNO

- Molecular Weight : 189.02 g/mol

- Appearance : White crystalline powder

- Melting Point : 159–163 °C

- Solubility : Slightly soluble in water

DCDMH contains approximately 66% available chlorine by weight, which is released upon contact with water, yielding hypochlorous acid—a potent disinfectant .

DCDMH exhibits its antimicrobial activity through the release of chlorine species that disrupt cellular functions in microorganisms. The primary mechanisms include:

- Oxidative Damage : Chlorine species can oxidize critical cellular components such as proteins and lipids, leading to cell death.

- Protein Cross-linking : Similar to other biocides like glutaraldehyde, DCDMH reacts with amino and thiol groups in proteins, causing irreversible cross-linking that hampers cellular processes .

Antimicrobial Efficacy

Numerous studies have demonstrated the effectiveness of DCDMH against a variety of pathogens:

These results indicate that DCDMH is highly effective as a disinfectant in food processing and water treatment facilities.

Acute Effects

Exposure to DCDMH can cause irritation to the skin, eyes, and respiratory tract. Symptoms may include coughing, wheezing, and excessive lachrymation . In animal studies, dermal exposure resulted in severe irritation with high scores on the Draize scale .

Mutagenicity Studies

DCDMH has shown mixed results in mutagenicity assays:

- Negative results were observed in several strains of Salmonella typhimurium.

- Positive results were noted in a mouse lymphoma assay, indicating potential genotoxic effects under certain conditions .

Case Studies

- Food Safety Application : A study evaluated the use of DCDMH in poultry processing. Carcasses treated with DCDMH showed significant reductions in bacterial loads compared to untreated controls, demonstrating its utility as an antimicrobial agent in food safety protocols .

- Water Treatment Efficacy : Research indicated that DCDMH effectively reduced microbial contamination in recreational water settings when applied at appropriate concentrations. The compound's ability to release chlorine upon dissolution enhances its effectiveness against waterborne pathogens .

Q & A

Basic Research Questions

Q. What experimental parameters influence the regioselectivity of DCDMH in aromatic chlorination reactions?

DCDMH is widely used for chlorination due to its controlled release of chlorine. Regioselectivity depends on reaction temperature, solvent polarity, and substrate electronic effects. For example, in the synthesis of 5-methoxy-6-chlorotetralone, maintaining temperatures below room temperature minimizes 6,8-dichlorinated byproducts . Solvent-free conditions or non-polar solvents (e.g., carbon tetrachloride) enhance selectivity by reducing side reactions .

Q. How does DCDMH compare to other chlorinating agents (e.g., N-chlorosuccinimide) in terms of safety and reactivity?

DCDMH offers milder reactivity compared to Cl₂ or SO₂Cl₂, reducing risks of over-chlorination. However, it is moisture-sensitive and decomposes into hypochlorous acid, requiring anhydrous conditions for optimal performance. Unlike NCS, DCDMH’s higher chlorine content (68% available chlorine) enables efficient chlorination with fewer equivalents .

Q. What are the best practices for sterilizing biological samples using DCDMH while preserving viability?

DCDMH effectively eliminates microbial contamination in fern spores without compromising germination rates. A protocol using 0.1% DCDMH solution for surface sterilization achieved 85% spore viability. Key factors include short exposure times (<5 minutes) and neutral pH to avoid decomposition into corrosive byproducts .

Q. Which solvents are optimal for DCDMH-mediated reactions, and how does solubility impact reaction efficiency?

DCDMH is freely soluble in chlorinated solvents (methylene chloride, chloroform) and benzene but poorly soluble in water (0.21% at 25°C). Solvent choice affects reaction kinetics: polar aprotic solvents (e.g., acetonitrile) accelerate oxidation, while non-polar solvents favor controlled chlorination .

Advanced Research Questions

Q. How can researchers selectively synthesize α-mono- vs. α,α-dichloro ketones using DCDMH?

Selective chlorination is achieved through solvent and catalyst modulation:

- α-Monochlorination : Use silica gel as a catalyst in methanol under reflux (86–98% yield).

- α,α-Dichlorination : Employ a choline chloride/p-TsOH deep eutectic solvent at room temperature (86–95% yield). Mechanistic studies suggest that hydrogen-bonding interactions in the eutectic solvent stabilize dichlorinated intermediates .

Q. What analytical methods are recommended for detecting and quantifying DCDMH decomposition products?

DCDMH decomposes into 5,5-dimethylhydantoin and hypochlorous acid. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ion chromatography (for chloride ions) are effective. FT-IR can track N-Cl bond degradation, critical for assessing stability during storage .

Q. How do pH and temperature affect the stability and oxidative capacity of DCDMH in aqueous solutions?

- pH Dependence : DCDMH is stable at pH 6–8 but decomposes rapidly above pH 9, releasing Cl⁺ ions.

- Temperature : Storage at ≤25°C prevents thermal degradation (mp 132–134°C). Elevated temperatures accelerate hydrolysis, reducing available chlorine by 30% within 24 hours at 40°C .

Q. What strategies mitigate hazards during large-scale DCDMH reactions?

特性

IUPAC Name |

1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGZUUPPQEDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024985 | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414 °F (turns brown). Chlorine gas evolves at temperatures > 410 °F. (NTP, 1992), Dry Powder, White powder with a chlorine-like odor; [NIOSH], White powder with a chlorine-like odor. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes at 212 °F (NTP, 1992), 212 ° (sublimes) | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

346 °F (NIOSH, 2023), 346 °F | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reaction (NTP, 1992), Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene, In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C., 0.2% | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5 at 20 °C/20 °C, 1.5 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000024 [mmHg] | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Four-sided, pointed prisms from chloroform, White powder | |

CAS No. |

118-52-5 | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70H8B2WWTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

270 °F (NTP, 1992), 132 °C, 270 °F | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/145 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。